REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[I:11]N1C(=O)CCC1=O>ClCCl>[I:11][C:10]1[C:3]2[C:2]([CH3:1])=[N:7][CH:6]=[N:5][C:4]=2[NH:8][CH:9]=1
|
Name
|
|
Quantity
|
0.634 g
|
Type
|
reactant
|
Smiles
|
CC=1C2=C(N=CN1)NC=C2
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added
|
Type
|
WASH
|
Details
|
washed with 1 N aqueous sodium thiosulfate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting material was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 20-100% ethyl acetate in hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CNC=2N=CN=C(C21)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |